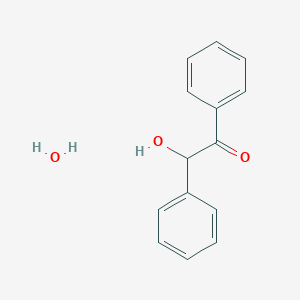

Benzoin hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

920017-67-0 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-hydroxy-1,2-diphenylethanone;hydrate |

InChI |

InChI=1S/C14H12O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13,15H;1H2 |

InChI Key |

ALGAFSIPKVUBPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O.O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoin and Analogous α Hydroxyketones

Classical Cyanide-Catalyzed Benzoin (B196080) Condensation Protocols

The cyanide-catalyzed benzoin condensation, discovered by Wöhler and Liebig in 1832, represents the first documented example of this transformation. rsc.org It typically involves the reaction of two molecules of an aromatic aldehyde in the presence of a cyanide catalyst to form an α-hydroxyketone. rsc.orgpearson.com

Mechanism and Kinetic Considerations in Cyanide Catalysis

The mechanism of the cyanide-catalyzed benzoin condensation was first elucidated by A. J. Lapworth in 1903. rsc.orgwikipedia.org The process is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon of an aldehyde molecule. pearson.comorganicchemistrytutor.com This initial step results in the formation of a cyanohydrin intermediate. organicchemistrytutor.com

A key feature of this mechanism is the "umpolung" or reversal of polarity of the carbonyl carbon. organic-chemistry.org Following the initial addition, a proton transfer occurs, leading to the formation of a carbanionic species that is stabilized by the electron-withdrawing nature of the cyano group. pearson.comorganicchemistrytutor.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a new carbon-carbon bond. rsc.orgpearson.com Subsequent proton transfer and elimination of the cyanide catalyst regenerates the catalyst and yields the final benzoin product. rsc.orgorganicchemistrytutor.com

The reaction is generally under thermodynamic control, which can lead to mixtures of products in cross-benzoin condensations where two different aldehydes are used. rsc.orgorganic-chemistry.org The ratio of the four possible products is determined by their relative stabilities. rsc.org However, kinetic control can be achieved under certain conditions, for instance, by using acylsilanes as one of the coupling partners. The cyanation of the acylsilane is followed by a beilstein-journals.orgmdpi.com-Brook rearrangement to generate a preferred acyl anion equivalent, leading to a single O-silyl protected benzoin adduct. rsc.orgorganic-chemistry.org

Scope and Limitations of Cyanide-Mediated Processes

The classical cyanide-catalyzed benzoin condensation is most effective for aromatic aldehydes. organic-chemistry.org While the reaction can be extended to aliphatic aldehydes, it is generally less efficient. rsc.org A significant limitation of this methodology is the high toxicity of cyanide salts, which necessitates careful handling and disposal procedures. numberanalytics.com

In cross-benzoin condensations involving two different aldehydes, the lack of selectivity often leads to a statistical mixture of all four possible products (two homo-benzoin and two cross-benzoin adducts), which can complicate purification and reduce the yield of the desired product. rsc.orgresearchgate.net Furthermore, aromatic aldehydes bearing strong electron-donating or electron-withdrawing groups may not efficiently produce the desired benzoin product. tubitak.gov.tr The reversibility of the benzoin condensation, known as the retro-benzoin condensation, can also be a limitation, although it can be synthetically useful for the cleavage of α-hydroxyketones. wikipedia.orgorganicchemistrytutor.com

N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation

The emergence of N-Heterocyclic Carbenes (NHCs) as organocatalysts has revolutionized the benzoin condensation, offering a less toxic and more versatile alternative to cyanide. numberanalytics.comsemanticscholar.org NHCs are stable carbenes that can be generated in situ from the deprotonation of azolium salts. nih.gov

Mechanistic Elucidation of NHC Catalysis in Benzoin Formation

The mechanism of NHC-catalyzed benzoin condensation is analogous to the cyanide-catalyzed pathway and was first proposed by Breslow. mdpi.comurfu.ru The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of an aldehyde. semanticscholar.orgurfu.ru This addition leads to the formation of a tetrahedral intermediate which, after a proton transfer, generates the key "Breslow intermediate". mdpi.comnumberanalytics.com This intermediate is an acyl anion equivalent, effectively achieving the umpolung of the aldehyde's reactivity. mdpi.com

The Breslow intermediate then attacks a second molecule of aldehyde to form a new carbon-carbon bond. urfu.ru Subsequent elimination of the NHC catalyst from the resulting adduct regenerates the catalyst and releases the benzoin product. urfu.ru Each step in this catalytic cycle is generally reversible. urfu.ru

Development of Chiral NHC Catalysts for Enantioselective Synthesis

A major advantage of NHC catalysis is the ability to design and synthesize chiral NHCs for asymmetric benzoin condensations, enabling the production of enantioenriched α-hydroxyketones. numberanalytics.comsemanticscholar.org A wide variety of chiral NHC precatalysts, primarily based on triazolium and thiazolium scaffolds, have been developed. beilstein-journals.orgnih.gov

Triazolium-derived NHCs have proven to be particularly effective for enantioselective benzoin transformations. beilstein-journals.orgd-nb.info For instance, chiral triazolium catalysts have been designed to incorporate features such as hydrogen-bonding groups, which can enhance enantioselectivity by providing additional stereochemical control during the reaction. nih.govd-nb.info The development of these chiral catalysts has made the asymmetric benzoin condensation a powerful tool for the synthesis of optically active molecules. numberanalytics.com

| Catalyst Precursor | Catalyst Type | Key Structural Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Bis-triazolium catalyst 9 | Triazolium | Bis-triazolium structure | 95% ee nih.gov |

| Pyroglutamic acid-derived triazolium salt 10 | Triazolium | Derived from pyroglutamic acid | Similar to 95% ee nih.gov |

| Chiral triazolium catalyst 11 | Triazolium | Engages in hydrogen-bonding | High enantioselectivity nih.gov |

| Chiral bifunctional (thio)urea NHC 12 | Triazolium | Bifunctional (thio)urea group for H-bonding | High enantioselectivity nih.gov |

| Pentafluorophenyltriazolium catalyst 15 | Triazolium | Pentafluorophenyl substituent | >99% ee nih.govd-nb.info |

Influence of Catalyst Structure on Reaction Efficiency and Selectivity

The structure of the NHC catalyst plays a critical role in determining the efficiency and selectivity of the benzoin condensation. numberanalytics.com Both the steric and electronic properties of the NHC influence its catalytic performance. numberanalytics.com

In general, thiazolium salt-derived NHCs are widely used for general benzoin reactions, while triazolium-derived NHCs are often the catalysts of choice for enantioselective transformations. beilstein-journals.orgd-nb.info The electronic nature of the NHC can affect its nucleophilicity and its ability to stabilize the Breslow intermediate. For example, electron-deficient triazolium-derived NHCs have been shown to be efficient in mediating cross-benzoin reactions. beilstein-journals.org

The steric bulk of the NHC catalyst can be exploited to control chemoselectivity in cross-benzoin reactions between two different aldehydes. beilstein-journals.org By using a bulky NHC, the catalyst can selectively react with the less sterically hindered aldehyde, leading to the preferential formation of the cross-benzoin product. beilstein-journals.org Furthermore, the incorporation of specific functional groups into the catalyst structure, such as hydrogen-bonding moieties or fused ring systems, can significantly enhance enantioselectivity in asymmetric benzoin condensations. organic-chemistry.orgnih.gov

| Catalyst Feature | Influence on Reaction | Example |

|---|---|---|

| Thiazolium vs. Triazolium Core | Triazolium salts generally give higher enantioselectivity in asymmetric reactions. wikipedia.org | Chiral triazolium salts are preferred for asymmetric benzoin condensation. beilstein-journals.org |

| Bulky N-Substituents | Can enhance chemoselectivity in cross-benzoin reactions by favoring reaction with less sterically hindered aldehydes. beilstein-journals.org | Bulky NHCs used for selective cross-coupling of electronically and sterically similar aldehydes. beilstein-journals.org |

| Hydrogen-Bonding Groups | Can improve enantioselectivity by providing secondary interactions that control the stereochemical outcome. nih.govd-nb.info | Catalyst 11 and 12 utilize H-bonding to achieve high ee. nih.govd-nb.info |

| Fused Ring Systems | Can create a more rigid and defined chiral environment, leading to higher selectivity. organic-chemistry.org | Rigid bicyclic triazole precatalyst 15 shows excellent efficiency and enantioselectivity. nih.govd-nb.info |

Thiamine (B1217682) (Vitamin B1) Catalyzed Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that traditionally utilized toxic cyanide ions as a catalyst. The discovery that thiamine (Vitamin B1) can effectively catalyze this reaction offered a safer and more environmentally benign alternative. scribd.com

Biomimetic Aspects and Catalytic Cycle of Thiamine

The catalytic action of thiamine in the benzoin condensation is a prime example of biomimetic chemistry, mirroring the function of its derivative, thiamine diphosphate (B83284) (TPP), as an essential coenzyme in various metabolic pathways. princeton.edunih.gov In biological systems, TPP facilitates reactions such as the decarboxylation of pyruvate (B1213749). nih.govnih.gov The key to thiamine's catalytic power lies in the thiazolium ring, which, upon deprotonation, forms a nucleophilic N-heterocyclic carbene (NHC). ethz.ch This process mimics the "umpolung" or polarity reversal of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. beilstein-journals.org

The catalytic cycle, first proposed by Breslow, proceeds through several key steps: princeton.eduethz.ch

Catalyst Activation: In the presence of a base, the acidic proton at the C2 position of the thiamine's thiazolium ring is removed, generating the catalytically active N-heterocyclic carbene (NHC) ylide. scribd.comlatech.edu

Nucleophilic Attack and Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde molecule. The resulting adduct then undergoes a proton transfer to form a key species known as the Breslow intermediate. nih.govrsc.org This enaminol-like intermediate is stabilized by the thiazolium ring. nih.gov

Second Aldehyde Attack: The Breslow intermediate, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of a second aldehyde molecule. scribd.com

Product Formation and Catalyst Regeneration: The resulting intermediate collapses, eliminating the thiamine catalyst and forming the α-hydroxyketone product, benzoin. The thiamine catalyst is regenerated and can then participate in another catalytic cycle. scribd.com

This mechanism is analogous to the cyanide-catalyzed pathway but utilizes a biocompatible and non-toxic catalyst. latech.edu

Optimization of Reaction Parameters for Thiamine-Mediated Synthesis

The efficiency of the thiamine-mediated benzoin condensation is influenced by several reaction parameters. Optimization of these conditions is crucial for achieving high yields.

Base and pH: The choice of base and the control of pH are critical. A base is required to deprotonate the thiazolium salt to form the active NHC catalyst. rsc.org Triethylamine (B128534) is a commonly used base. researchgate.net The pH of the reaction medium plays a significant role; for instance, a pH of around 9.0-9.5 has been found to be optimal in some systems, as strongly alkaline conditions can damage the thiamine structure and promote side reactions like the Cannizzaro reaction. rsc.org

Solvent: The reaction has been successfully performed in various solvents. A mixture of water and ethanol (B145695) is frequently used, where water dissolves the thiamine hydrochloride and ethanol dissolves the aldehyde. scribd.com Other solvent systems, including propylene (B89431) glycol-water, have also been explored, particularly in microwave-assisted synthesis. researchgate.net The use of aqueous media aligns with the principles of green chemistry. researchgate.net

Temperature: The reaction can be conducted at room temperature, although gentle heating at reflux is often employed to increase the reaction rate. rsc.org In some optimized procedures, temperatures around 60-80°C have been shown to provide good yields. rsc.org

Catalyst Loading: The amount of thiamine catalyst used can affect the reaction outcome. While catalytic amounts are sufficient, studies have shown that a catalyst loading of around 10-20 mol% is often effective for achieving good conversion. researchgate.nettandfonline.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a technique to significantly accelerate the benzoin condensation, reducing reaction times from hours to seconds or minutes while providing good yields. researchgate.net

The following table summarizes the optimization of various reaction parameters from a study on the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using thiamine hydrochloride (THC) as a catalyst, which involves a related condensation mechanism.

| Entry | Reaction Media | THC (mg) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Solvent-free | 25 | 120 | 120 | 60 |

| 2 | Solvent-free | 50 | 120 | 90 | 75 |

| 3 | Solvent-free | 75 | 120 | 60 | 85 |

| 4 | Solvent-free | 100 | 120 | 45 | 94 |

| 5 | Solvent-free | 125 | 120 | 45 | 94 |

| 6 | Ethanol | 100 | Reflux | 120 | 80 |

| 7 | Methanol | 100 | Reflux | 150 | 70 |

| 8 | Acetonitrile (B52724) | 100 | Reflux | 180 | 65 |

| 9 | DCM | 100 | Reflux | 240 | 50 |

| 10 | Water | 100 | Reflux | 240 | Trace |

| 11 | Solvent-free (MW) | 100 | - | 4 | 96 |

Data adapted from a study on thiamine hydrochloride catalyzed synthesis. rasayanjournal.co.in

Other Catalytic Systems for Benzoin Synthesis

Beyond the thiamine-catalyzed condensation, several other catalytic systems have been developed for the synthesis of benzoin and related α-hydroxyketones.

Reductive Coupling Strategies for α-Hydroxyketone Formation

Reductive coupling reactions provide an alternative route to α-hydroxyketones.

Acyloin Condensation: This classic reaction involves the reductive coupling of two ester molecules using a metal, typically sodium, in an aprotic solvent. jove.com The reaction proceeds through a radical dimerization of ketyl intermediates to form a 1,2-diketone, which is then further reduced to an enediolate. Acidic workup of the enediolate yields the α-hydroxyketone, or acyloin. jove.com To improve yields and prevent side reactions, trimethylsilyl (B98337) chloride is often used to trap the enediolate intermediate. jove.com

Reductive Coupling of Alkynes and Aldehydes: A modern and highly enantioselective method involves the catalytic reductive coupling of alkynes and aldehydes to form allylic alcohols. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by nickel complexes. acs.org The resulting allylic alcohols can then be subjected to ozonolysis to cleave the double bond and furnish the desired α-hydroxyketones, often with high enantiomeric purity. organic-chemistry.orgnih.gov

Organometallic and Biocatalytic Approaches

Organometallic Catalysis: Transition metal catalysts, particularly those based on nickel and palladium, have been employed in novel strategies for α-hydroxyketone synthesis. Nickel-catalyzed reductive couplings of alkynes with aldehydes are a powerful tool for this purpose. mit.eduresearchgate.netresearchgate.net Furthermore, palladium/zinc dual catalytic systems have been developed for the stereodivergent allylation of unprotected α-hydroxyketones with Morita-Baylis-Hillman carbonates, providing access to complex chiral products. chinesechemsoc.orgchinesechemsoc.org Another approach involves the oxidation of silyl (B83357) enol ethers catalyzed by manganese(III) salen complexes. acs.org

Biocatalytic Approaches: The use of enzymes offers a highly selective and environmentally friendly route to chiral α-hydroxyketones. unimi.it Thiamine diphosphate-dependent lyases (ThDP-lyases), such as benzaldehyde (B42025) lyase, can catalyze the enantioselective carboligation of aldehydes. rsc.orgnih.gov This biocatalytic version of the benzoin condensation can produce enantiopure α-hydroxyketones from inexpensive starting materials. nih.gov Additionally, oxidoreductases, either as isolated enzymes or in whole-cell systems, can be used for the stereoselective reduction of α-diketones to chiral α-hydroxyketones or the selective oxidation of vicinal diols. rsc.orgnih.govrsc.org These biocatalytic methods often operate in aqueous media under mild conditions, making them attractive for green chemistry applications. encyclopedia.pub

Synthesis of Mixed and Unsymmetrical Benzoin Derivatives

The synthesis of unsymmetrical benzoins, derived from two different aldehydes, presents a significant challenge due to the potential for the formation of a mixture of four products (two symmetrical and two unsymmetrical benzoins). asianpubs.org Controlling the chemoselectivity of the reaction is therefore paramount.

Early methods often resulted in mixtures, with the desired unsymmetrical product being difficult to isolate. upb.ro However, modern organocatalysis using N-heterocyclic carbenes (NHCs) has provided effective solutions. By carefully selecting the NHC catalyst, it is possible to achieve highly chemoselective cross-benzoin reactions. thieme-connect.comorganic-chemistry.org For example, specific triazolium salt-derived NHCs have been shown to effectively catalyze the cross-condensation between aliphatic and aromatic aldehydes with high selectivity for the cross-benzoin product. thieme-connect.comorganic-chemistry.org The reaction often proceeds under kinetic control, where the catalyst dictates the selective formation of the desired product over the homo-benzoin side products. thieme-connect.com These methods have expanded the scope of the benzoin condensation to allow for the rational synthesis of a wide variety of structurally diverse and unsymmetrical α-hydroxyketones. beilstein-journals.orgrsc.org

Strategies for Cross-Benzoin Condensations

The cross-benzoin condensation, the reaction between two distinct aldehydes, presents a significant synthetic challenge due to the potential for the formation of a mixture of products, including two symmetrical and two unsymmetrical α-hydroxyketones. beilstein-journals.orgthieme-connect.de To address this, various strategies have been developed, primarily centered around the use of N-heterocyclic carbene (NHC) organocatalysts and thiamine diphosphate (ThDP)-dependent enzymes. beilstein-journals.orgtubitak.gov.tr

A primary strategy involves exploiting the differential reactivity of the aldehyde partners. In many NHC-catalyzed systems, aliphatic aldehydes preferentially act as the acyl anion equivalent (the nucleophile), while aromatic aldehydes serve as the electrophilic acceptor. beilstein-journals.org This inherent chemoselectivity can be enhanced through catalyst design. For instance, morpholinone- and piperidinone-derived triazolium salts have proven to be highly effective catalysts for promoting chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes, delivering excellent yields with low catalyst loadings. organic-chemistry.orgfigshare.com The fused ring structure of these triazolium salts plays a crucial role in controlling the selectivity. organic-chemistry.org

Another successful approach involves the use of alternative coupling partners to one of the aldehydes. Acylsilanes, for example, can function as unconventional donor partners in regioselective intermolecular acyloin condensations. mdpi.com Similarly, α-ketoesters have been employed as effective electrophiles in cross-benzoin reactions with aliphatic aldehydes, catalyzed by electron-deficient, valine-derived triazolium salts, leading to the formation of densely functionalized products with high enantioselectivity. researchgate.netacs.org The use of imines as aldehyde surrogates, in what is known as the aza-benzoin reaction, also offers a pathway to α-amino ketones with high regioselectivity due to the differing electrophilicity of imines and aldehydes. mdpi.comresearchgate.net

Enzymatic strategies, utilizing ThDP-dependent enzymes like benzaldehyde lyase (BAL) and variants of pyruvate decarboxylase, have also emerged as powerful tools for asymmetric cross-benzoin condensations. scispace.comunipd.it These biocatalytic systems can exhibit remarkable substrate specificity, allowing for a "donor-acceptor" concept where certain aldehydes are preferentially activated as the nucleophilic donor while others act as the electrophilic acceptor. scispace.com This enzymatic approach often provides access to highly enantioenriched mixed benzoins. scispace.com

The table below summarizes selected examples of catalyst systems and their performance in cross-benzoin condensations between aliphatic and aromatic aldehydes.

| Catalyst/Enzyme | Aldehyde 1 (Donor) | Aldehyde 2 (Acceptor) | Product | Yield (%) | ee (%) | Reference |

| Morpholinone-derived triazolium salt | Isovaleraldehyde | Benzaldehyde | 2-Hydroxy-3-methyl-1-phenylbutan-1-one | 95 | N/A | organic-chemistry.org |

| Piperidinone-derived triazolium salt | Cyclohexanecarboxaldehyde | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-hydroxy-2-cyclohexylethan-1-one | 99 | N/A | organic-chemistry.org |

| Valine-derived triazolium salt | Isobutyraldehyde | Ethyl benzoylformate | Ethyl 2-hydroxy-3-methyl-2-phenyl-1-oxobutanoate | 98 | 94 | acs.org |

| Benzaldehyde Lyase (BAL) | Benzaldehyde | 2-Chlorobenzaldehyde | 2-Chloro-α-hydroxy-α-phenylacetophenone | >95 (conv.) | >99 (R) | scispace.com |

| Pyruvate Decarboxylase Mutant | Pyruvate | Various Benzaldehydes | (R)-Phenylacetylcarbinol and analogs | High | High | unipd.it |

Regioselectivity and Diastereoselectivity in Mixed Systems

Controlling regioselectivity—which aldehyde acts as the nucleophile and which as the electrophile—is paramount in cross-benzoin condensations. As mentioned, the intrinsic electronic properties of the aldehydes often dictate the outcome, with aliphatic aldehydes generally acting as donors and aromatic aldehydes as acceptors in NHC-catalyzed reactions. beilstein-journals.org However, catalyst control can override this inherent substrate bias. For instance, by switching from a triazolium salt precatalyst to a thiazolium salt catalyst, the regioselectivity in the reaction between an aromatic aldehyde and acetaldehyde (B116499) can be reversed. mdpi.com The thiazolium-derived carbene preferentially forms the Breslow intermediate with the aromatic aldehyde, while the triazolium-derived carbene favors formation from acetaldehyde. mdpi.com

The steric environment of both the catalyst and the substrates also plays a crucial role. The presence of bulky ortho-substituents on an aromatic aldehyde can hinder the direct addition of the NHC, thereby favoring its role as the electrophile. beilstein-journals.org This strategy has been successfully employed to achieve high levels of chemoselectivity. beilstein-journals.org

Diastereoselectivity becomes a key consideration when the reaction creates a new stereocenter adjacent to an existing one, or when two new stereocenters are formed. In intramolecular cross-benzoin reactions, the ring size of the product can strongly influence the diastereomeric outcome, with six-membered rings often yielding the best results. mdpi.com For example, the intramolecular cross-benzoin condensation of carbohydrate-derived dialdehydes, catalyzed by a triazolium carbene, can produce single inosose stereoisomers in high yields. beilstein-journals.orgnih.gov

In intermolecular reactions, the nature of the substrates and catalyst dictates the diastereoselectivity. For instance, the NHC-catalyzed cross-benzoin reaction between aldehydes and β-stereogenic-α-keto esters can lead to fully substituted β-halo-α-glycolic acid derivatives with high diastereoselectivity and enantioselectivity. nih.gov Similarly, the diastereoselective [4+1] annulation of phthalaldehyde with imines, proceeding through an initial cross-aza-benzoin reaction followed by an intramolecular aldol (B89426) reaction, furnishes cis-2-amino-3-hydroxyindanones. beilstein-journals.orgnih.gov

The following table provides examples illustrating the control of regioselectivity and diastereoselectivity in mixed benzoin systems.

| Catalyst | Substrate 1 | Substrate 2 | Key Outcome | Yield (%) | Selectivity | Reference |

| Thiazolium salt | Aromatic aldehyde | Acetaldehyde | Aromatic aldehyde is donor | Good | Regioselective | mdpi.com |

| Triazolium salt | Aromatic aldehyde | Acetaldehyde | Acetaldehyde is donor | Good | Regioselective | mdpi.com |

| Triazolium precatalyst | manno-Dialdehyde | N/A (intramolecular) | Single inosose stereoisomer | High | Diastereoselective | beilstein-journals.orgnih.gov |

| Amino indanol-derived triazolium salt | Aromatic aldehyde | β-Halo-α-ketoester | High dr and ee | Good | Diastereo- & Enantioselective | nih.gov |

| NHC | Phthalaldehyde | Imine | cis-2-Amino-3-hydroxyindanone | Good | Diastereoselective | beilstein-journals.orgnih.gov |

Advanced Mechanistic Investigations of Benzoin Reactions

Detailed Analysis of the Breslow Intermediate

The concept of the Breslow intermediate is central to understanding the mechanism of N-heterocyclic carbene (NHC)-catalyzed benzoin (B196080) and related reactions. rsc.orgrsc.org First proposed by Ronald Breslow in 1958, this enaminol intermediate is formed from the nucleophilic attack of an NHC on an aldehyde. rsc.orgrsc.org Its formation is the key step that enables the umpolung, or polarity reversal, of the aldehyde's carbonyl carbon. rsc.orgrsc.org

Experimental Characterization of Breslow Intermediate Derivatives

For many years, the Breslow intermediate remained a putative species, eluding direct observation and characterization due to its transient nature. rsc.org However, in the last decade, significant strides have been made in the experimental characterization of stable analogues of the Breslow intermediate. These breakthroughs have provided invaluable insights into the structure and reactivity of these key intermediates.

Researchers have successfully isolated and characterized nitrogen analogues of the Breslow intermediate, which are formed from the reaction of chiral triazolylidene carbenes with iminium salts. nih.govresearchgate.net X-ray crystallography of these stable analogues revealed a Z-olefin geometry in the solid state. nih.gov Furthermore, these isolated intermediates were shown to be catalytically competent, participating in reactions like the intramolecular Stetter reaction in the presence of an acid catalyst, thus confirming their relevance in the catalytic cycle. nih.gov

In another significant development, the first unambiguous NMR identification of a thiazolin-2-ylidene-based Breslow intermediate was achieved through double ¹³C labeling of both the NHC and the aldehyde components. ucsd.edu This work provided direct proof of the existence of this fleeting intermediate. The formation of Breslow intermediates from fluorinated aldehydes and a thiazolin-2-ylidene has also been characterized by X-ray diffraction and solution-phase NMR spectroscopy. acs.org

Table 1: Experimental Characterization of Breslow Intermediate Analogues

| Carbene Type | Substrate | Characterization Method(s) | Key Findings |

| Chiral Triazolylidene | Iminium Salts | X-ray Crystallography, NMR Spectroscopy | Isolated stable nitrogen analogues with Z-olefin geometry in the solid state; demonstrated catalytic competence. nih.govresearchgate.net |

| Thiazolin-2-ylidene | Aldehydes (with ¹³C labeling) | NMR Spectroscopy | Unambiguous identification of the thiazolin-2-ylidene-based Breslow intermediate. ucsd.edu |

| Thiazolin-2-ylidene | Fluorinated Aldehydes | X-ray Diffraction, NMR Spectroscopy | Characterization of Breslow intermediates derived from fluorinated aldehydes. acs.org |

| Imidazolidinylidene | Aldehydes and Enals | Not specified in provided text | Readily form isolable, though reactive, diamino enols. mdpi.com |

Computational Probing of Breslow Intermediate Stability and Reactivity

Computational chemistry has proven to be an indispensable tool for understanding the intricacies of the Breslow intermediate that are often inaccessible through experimental means alone. rsc.orgrsc.org Density Functional Theory (DFT) calculations have been extensively employed to investigate the stability, reactivity, and electronic properties of these intermediates. ucsd.eduacs.org

Computational studies have revealed that the stability of the Breslow intermediate is influenced by both the electronic properties of the aldehyde and the steric and electronic nature of the N-heterocyclic carbene. mdpi.comucsd.edu For instance, electron-withdrawing substituents on the aldehyde tend to favor the formation of the enol (Breslow intermediate) tautomer over the keto tautomer. mdpi.com Similarly, bulky N,N'-substituents on the carbene, such as 2,6-di(2-propyl)phenyl (Dipp), can stabilize the diamino enol tautomer through dispersive interactions. mdpi.com

The redox properties of Breslow intermediates have also been a subject of computational investigation, particularly in the context of single-electron transfer (SET) pathways in oxidative carbene organocatalysis. acs.org The reducing power of the deprotonated Breslow intermediate is a key factor in these reactions. acs.org Computational methods have been used to assess the redox potentials of Breslow intermediates derived from a variety of NHCs, revealing that mesoionic carbenes (MICs) and abnormal N-heterocyclic carbenes (aNHCs) can lead to highly reducing intermediates. acs.org

Table 2: Computed Properties of Breslow Intermediates

| Carbene Type | Property Investigated | Computational Method | Key Findings |

| Various NHCs | Keto-Enol Tautomerism | DFT | Electron-withdrawing groups on the aldehyde and bulky N-substituents on the carbene favor the enol (Breslow intermediate) form. mdpi.com |

| IPrMe | Formation Energy Barrier | DFT (PBE0/Def2-TZVP) | A high energy barrier to the formation of the furanic Breslow intermediate was attributed to steric interactions. ucsd.edu |

| Various NHCs | Redox Potentials | DFT | The reducing power of the deprotonated Breslow intermediate is significantly influenced by the carbene structure, with MICs and aNHCs being particularly promising for SET catalysis. acs.org |

| Thiazol-2-ylidene | Deprotonation Free Energy | DFT | The deprotonation of the Breslow intermediate to its enolate is exergonic. acs.org |

Energy Profiles and Transition State Analysis of Benzoin Condensation Pathways

The benzoin condensation can proceed through various mechanistic pathways, and understanding their relative energy profiles and the structures of the transition states is crucial for predicting reaction outcomes and designing more efficient catalysts.

Unimolecular Mechanisms and Proton Transfer Events

A key step in the formation of the Breslow intermediate is a proton transfer. Computational studies have consistently shown that a direct, unimolecular 1,2-proton transfer within the initial zwitterionic adduct is energetically prohibitive. rsc.orgrsc.org Instead, the proton transfer is often assisted by other species in the reaction mixture, such as a base, another molecule of the aldehyde, or the solvent. rsc.orgrsc.org

In the cyanide-catalyzed benzoin condensation in the absence of a protic solvent, DFT calculations suggest a pathway where the formation of the cyanohydrin intermediate involves three steps assisted by benzaldehyde (B42025). mdpi.com A study on the cyanide-mediated reaction in the gas phase identified five transition state structures. researchgate.net Interestingly, the proton transfer step between an oxygen and a hydrogen atom was found to be a barrier-less reaction, as indicated by a negative activation energy. researchgate.net

In NHC-catalyzed reactions, a recent computational study highlighted the possibility of a 1,2-hydride transfer under basic conditions, which proceeds through a high-energy transition state to form a keto-type intermediate that subsequently tautomerizes to the Breslow intermediate. rsc.org

Umpolung Reactivity in Benzoin Chemistry

The concept of "umpolung," a German term for polarity inversion, is at the very heart of the benzoin condensation. wikipedia.orgorganicchemistrytutor.com In a typical aldehyde, the carbonyl carbon possesses a partial positive charge (δ+) and is therefore electrophilic. organic-chemistry.org The umpolung strategy in benzoin chemistry involves the temporary reversal of this polarity, transforming the electrophilic carbonyl carbon into a nucleophilic species. wikipedia.orgorganic-chemistry.org

This remarkable transformation is achieved through the formation of a key intermediate, such as a cyanohydrin in the cyanide-catalyzed reaction or a Breslow intermediate in the NHC-catalyzed version. organic-chemistry.orgwikipedia.orglscollege.ac.in In the cyanide-catalyzed mechanism, the addition of a cyanide ion to the aldehyde forms a cyanohydrin. lscollege.ac.inuwindsor.ca Subsequent deprotonation of the adjacent carbon creates a carbanion, where the original carbonyl carbon is now nucleophilic. organic-chemistry.org This nucleophile can then attack a second molecule of the aldehyde, leading to the formation of the carbon-carbon bond characteristic of the benzoin product. organic-chemistry.orglscollege.ac.in

Similarly, in the NHC-catalyzed reaction, the formation of the Breslow intermediate, an enaminol, results in a nucleophilic carbon at the position of the original carbonyl carbon. rsc.orgrsc.org This umpolung reactivity is a powerful tool in organic synthesis, enabling the formation of 1,2-dioxygenated compounds and other structures that are not readily accessible through "normal" reactivity patterns. The benzoin condensation stands as a classic and enduring example of the successful application of the umpolung principle. wikipedia.org

Concept of Polarity Reversal in Carbonyl Chemistry

In organic chemistry, the reactivity of a functional group is dictated by its electronic properties. The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen. This renders the carbonyl carbon electrophilic, meaning it has a partial positive charge (δ+) and is susceptible to attack by nucleophiles. This inherent reactivity pattern is considered the "normal" polarity of a carbonyl group. organicchemistrytutor.comdnmfaizpur.org

However, for the synthesis of certain molecular architectures, such as the 1,2-hydroxy ketones formed in the benzoin reaction, a reversal of this polarity is required. This concept, termed "Umpolung" (a German word for "polarity inversion"), was introduced by D. Seebach and E.J. Corey. wikipedia.orgnumberanalytics.com It involves the temporary chemical modification of a functional group to invert its polarity, allowing it to participate in reactions that would otherwise be impossible. wikipedia.orgnumberanalytics.comyoutube.com In the context of carbonyl chemistry, Umpolung transforms the electrophilic acyl cation synthon into a nucleophilic acyl anion equivalent. dnmfaizpur.orgchem-station.com

The classic example of Umpolung in action is the benzoin condensation, a reaction that joins two aldehydes to form an α-hydroxy ketone, also known as an acyloin. wikipedia.orgd-nb.info This transformation requires one aldehyde molecule to act as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. wikipedia.orgbyjus.com This is achieved through the use of a catalyst, which facilitates the polarity reversal of the carbonyl carbon. rsc.org

The mechanism, first proposed by A. J. Lapworth in 1903, illustrates this principle. wikipedia.org Using cyanide (CN⁻) as a catalyst, the reaction proceeds as follows:

Nucleophilic Attack: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). organicchemistrytutor.comwikipedia.org This forms a cyanohydrin intermediate. organicchemistrytutor.comyoutube.com

Proton Transfer & Umpolung: A proton is abstracted from the former carbonyl carbon, now the α-carbon. This step is facilitated by the electron-withdrawing nature of the adjacent cyano group, which increases the acidity of this proton. organicchemistrytutor.com The resulting species is a carbanion, an acyl anion equivalent. youtube.com At this stage, the polarity of the original carbonyl carbon has been inverted from electrophilic to nucleophilic. organicchemistrytutor.comyoutube.com

Nucleophilic Attack on Second Aldehyde: The newly formed carbanion attacks the electrophilic carbonyl carbon of a second aldehyde molecule. organicchemistrytutor.comyoutube.com

Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion (which is regenerated as the catalyst) yield the final benzoin product. wikipedia.org

N-heterocyclic carbenes (NHCs), such as those derived from thiazolium salts, are also highly effective catalysts for the benzoin reaction and operate on a similar principle of polarity reversal. chem-station.comwikipedia.org The key intermediate in NHC-catalyzed reactions is the "Breslow intermediate," an enaminol species formed after the NHC adds to the aldehyde and a proton transfer occurs. mdpi.combeilstein-journals.orgnih.gov This intermediate is a potent nucleophile and the cornerstone of the Umpolung strategy in these reactions. rsc.orgmdpi.com

Recent computational and experimental studies, including Density Functional Theory (DFT) calculations and Electron Localization Function (ELF) analysis, have provided deeper insights into the energetic profiles and bonding changes throughout the reaction. mdpi.comacs.orgresearcher.life These investigations confirm that the reaction proceeds through several transition states, with the formation of the key Umpolung intermediate (like the Lapworth cyanohydrin or the Breslow intermediate) being a critical, often rate-determining, step. mdpi.comresearcher.liferesearchgate.net

| Catalyst Type | Key Intermediate | Mechanism of Polarity Inversion |

| Cyanide (CN⁻) | Cyanohydrin Anion (Lapworth Intermediate) | Nucleophilic addition of CN⁻ followed by deprotonation of the α-carbon, stabilized by the electron-withdrawing cyano group. organicchemistrytutor.comwikipedia.orgresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Breslow Intermediate (Enaminol) | Nucleophilic addition of the carbene to the aldehyde, followed by an intramolecular proton transfer to form a nucleophilic enamine-like species. mdpi.combeilstein-journals.orgnih.gov |

Extension to Aza-Benzoin and Silyl (B83357) Benzoin Reactions

The powerful concept of catalyst-mediated Umpolung has been extended beyond the classic benzoin condensation to related transformations, significantly broadening its synthetic utility. The aza-benzoin and silyl benzoin reactions are two prominent examples where the core principle of inverting carbonyl reactivity is applied to different electrophiles or acyl donors.

Aza-Benzoin Reaction

The aza-benzoin reaction is a variation where an imine replaces one of the aldehyde molecules as the electrophilic partner. researchgate.net This reaction, typically catalyzed by N-heterocyclic carbenes (NHCs), couples an aldehyde with an imine to produce α-amino ketones, which are valuable structural motifs in medicinal chemistry and precursors to other amine derivatives. mdpi.comresearchgate.netresearchgate.net

The mechanism is analogous to the NHC-catalyzed benzoin condensation:

The NHC catalyst adds to an aldehyde to form the nucleophilic Breslow intermediate, achieving the crucial polarity reversal. mdpi.com

This acyl anion equivalent then adds to the electrophilic carbon of the imine (C=N bond). beilstein-journals.org

A final proton transfer and elimination of the NHC catalyst afford the α-amino ketone product. unimi.it

A key challenge in the aza-benzoin reaction is achieving chemoselectivity. The Breslow intermediate must preferentially react with the imine over a second molecule of the aldehyde (which would lead to the standard benzoin product). mdpi.comresearchgate.net This is often controlled by using activated imines, for instance, those bearing an electron-withdrawing group on the nitrogen atom (e.g., N-sulfonyl or N-Boc), which enhances their electrophilicity. beilstein-journals.orgnih.gov Research has demonstrated that the formation of the initial adduct between the NHC and the imine (the aza-Breslow intermediate) can be reversible, a factor that is crucial for enabling the productive catalytic cycle. beilstein-journals.orgnih.gov

Silyl Benzoin Reaction

The silyl benzoin reaction represents another strategic extension of Umpolung chemistry, often utilizing an acylsilane as the acyl anion precursor. chem-station.com This reaction allows for highly regioselective cross-benzoin condensations, where an acylsilane reacts with an aldehyde to form a silyl-protected α-hydroxy ketone. msu.edu

The mechanism, particularly in cyanide-catalyzed versions, differs slightly from the standard benzoin pathway but relies on the same core principle:

A nucleophilic catalyst (e.g., cyanide) adds to the silicon-bearing carbonyl carbon of the acylsilane. mdpi.com

This is followed by a wikipedia.orgyoutube.com-Brook rearrangement, a characteristic reaction of α-silyl alkoxides. In this step, the silyl group migrates from the carbon to the oxygen atom. chem-station.commdpi.com

This rearrangement is the key Umpolung step, generating a C-nucleophile (a carbanion stabilized by the adjacent oxygen and cyano groups) which is the effective acyl anion equivalent. mdpi.comnih.gov

This nucleophile then attacks an aldehyde electrophile. Subsequent steps lead to the silylated benzoin product and regeneration of the catalyst. msu.edu

The use of acylsilanes and the Brook rearrangement provides a robust and kinetically controlled method for generating the acyl anion equivalent, enabling efficient cross-coupling reactions that are often difficult to achieve in traditional benzoin condensations. chem-station.commsu.edu Chiral catalysts, including metallophosphites that act as chiral cyanide equivalents, have been successfully applied to achieve high levels of enantioselectivity in these reactions. chem-station.comacs.org

| Reaction | Reactants | Product | Key Mechanistic Feature |

| Benzoin | Aldehyde + Aldehyde | α-Hydroxy Ketone | Formation of Breslow intermediate or Lapworth intermediate. wikipedia.orgbeilstein-journals.org |

| Aza-Benzoin | Aldehyde + Imine | α-Amino Ketone | Nucleophilic attack of Breslow intermediate on an imine. mdpi.comresearchgate.net |

| Silyl Benzoin | Acylsilane + Aldehyde | Silyl-protected α-Hydroxy Ketone | Catalyst addition followed by a wikipedia.orgyoutube.com-Brook rearrangement to generate the acyl anion equivalent. chem-station.commdpi.com |

Chemical Transformations and Reactivity Profiles of Benzoin Derivatives

Oxidative Transformations of Benzoin (B196080)

The oxidation of benzoin's secondary alcohol group provides a direct route to 1,2-dicarbonyl compounds, which are important intermediates in the synthesis of heterocycles and other complex molecules. arkat-usa.org This transformation is a cornerstone reaction in synthetic organic chemistry. acs.org

The most prominent oxidative transformation of benzoin is its conversion to benzil (B1666583), a yellow crystalline α-diketone. ijarsct.co.in This oxidation of the secondary alcohol to a ketone can be achieved using a wide array of oxidizing agents and methodologies. nih.gov

Classic and widely used methods employ reagents such as concentrated nitric acid. ijarsct.co.inlabmonk.com The reaction typically involves heating benzoin with nitric acid, which effectively oxidizes the alcohol functionality. labmonk.comslideshare.net Other established oxidizing agents include copper sulfate, ammonium (B1175870) nitrate, and bismuth nitrate. arkat-usa.orgijrat.org

More contemporary and environmentally conscious methods have been developed to avoid the use of corrosive acids or toxic metals. nih.govijrat.org These "green" approaches include:

Hydrogen Peroxide with Phase Transfer Catalysis: This system uses hydrogen peroxide as the oxidant, with tetrabutyl ammonium bromide (TBAB) as a phase transfer catalyst and sodium tungstate (B81510) as a co-catalyst, offering an environmentally safe alternative where water is the only by-product. ijrat.org

Air Oxidation on Alumina (B75360): A simple and efficient method uses commercially available aluminum oxide as a heterogeneous catalyst for the aerobic oxidation of benzoins to benzils, avoiding noxious metal compounds. arkat-usa.org

Oxovanadium(IV) Schiff Base Complexes: These complexes have been shown to be highly active and selective catalysts for the oxidation of benzoin to benzil using hydrogen peroxide as the oxidant under mild conditions. nih.gov

The choice of oxidant and reaction conditions can influence the yield and purity of the resulting benzil. acs.org For instance, strong oxidizing agents like permanganate (B83412) or dichromate can lead to cleavage of the carbon-carbon bond, producing benzaldehyde (B42025) or benzoic acid instead of benzil. nih.govijrat.org

Table 1: Comparison of Oxidizing Agents for Benzoin to Benzil Conversion

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) | Heating on a water bath | Classic, effective method | ijarsct.co.inlabmonk.com |

| Copper (II) Salts (e.g., CuSO₄) | Varies | Traditional reagent | arkat-usa.orgijrat.org |

| H₂O₂ / Phase Transfer Catalyst | Liquid-liquid phase transfer | "Green" method, water as by-product | ijrat.org |

| Air / Alumina | Heterogeneous catalysis, room temp | Environmentally friendly, simple work-up | arkat-usa.org |

| Oxovanadium(IV) Complexes / H₂O₂ | Mild temperature (e.g., 50°C) | High activity and selectivity | nih.gov |

The mechanism of benzoin oxidation varies depending on the reagents and conditions employed.

With Nitric Acid: The reaction is believed to proceed through the formation of an intermediate. ijarsct.co.in One proposed pathway involves the protonation of the hydroxyl group, followed by the formation of a carbocation, which then rearranges and loses a water molecule to form benzil. acs.org Another source suggests the formation of a hemiketal intermediate. ijarsct.co.in

With Alumina-Catalyzed Aerobic Oxidation: The reaction is thought to proceed through an anionic intermediate. arkat-usa.org The basic sites on the alumina catalyst facilitate the abstraction of the α-proton from benzoin, leading to a stabilized enediolate anion. This anion then reacts with molecular oxygen to yield benzil. arkat-usa.org

With Hydrogen Peroxide and a Tungstate Co-catalyst: The proposed catalytic cycle involves the transfer of a tungstate-peroxo complex from the aqueous phase to the organic phase. ijrat.org In the organic layer, the complex reacts with benzoin, leading to the formation of the diketone product. ijrat.org

With {Fe₄S₄} Complexes: Research on the catalytic oxidation of benzoin by p-benzoquinone in the presence of iron-sulfur cluster complexes suggests that the rate-determining step involves the cleavage of the methine C-H bond, with the hydrogen being released as a proton. psu.edu This is supported by a significant kinetic isotope effect observed when using α-deuterated benzoin. psu.edu

Two principal mechanisms are often considered: a nucleophilic attack of a peroxide anion (HOO⁻) on the carbonyl carbon, or a radical attack on the C(=O)-CH(OH) fragment. mdpi.com The efficiency of the nucleophilic attack is influenced by substituents on the aromatic rings. mdpi.com

Conversion to Benzil and Related 1,2-Diketones

Reductive Transformations of Benzoin

The reduction of the ketone functional group in benzoin leads to the formation of 1,2-diols, known as hydrobenzoins. This transformation is of significant interest due to the creation of a new stereocenter and the resulting stereochemical implications.

The reduction of benzoin to hydrobenzoin (B188758) is commonly achieved using metal hydride reagents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used example. brainly.comed.govacs.org The reaction reduces the carbonyl group to a hydroxyl group, resulting in the diol product, hydrobenzoin. scribd.com The visual transformation is often marked by a color change from the yellow of benzil (if used as a starting material to first form benzoin) or the color of the benzoin solution to the white of the hydrobenzoin product. scribd.com

While NaBH₄ is effective for reducing aldehydes and ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is generally preferred for its selectivity and milder nature. slideshare.net Fungi-mediated biotransformations have also been explored, where enzyme systems can catalyze the reduction of benzoin to hydrobenzoin. researchgate.net

The reduction of the chiral ketone (±)-benzoin with sodium borohydride is a highly diastereoselective process. walisongo.ac.id The reaction predominantly yields the meso-hydrobenzoin (B1201251) diastereomer, with near exclusion of the (R,R) and (S,S) enantiomeric pair. walisongo.ac.idyoutube.com This stereoselectivity is a key feature of the reaction.

The stereochemical outcome can be rationalized by considering the approach of the hydride nucleophile to the carbonyl carbon. ed.govacs.org

Felkin-Anh Model: This model helps predict the diastereoselectivity of nucleophilic additions to chiral carbonyl compounds. The decreasing diastereoselectivity observed when reducing benzoin derivatives like benzoin acetate (B1210297) and benzoin benzoate (B1203000) can be assessed using this model. walisongo.ac.id

H-bond Model: Computational studies have been used to explore the conformational potential energy surface of benzoin. ed.govacs.org These studies suggest that a hydrogen bond between the hydroxyl group of benzoin and the approaching borohydride reagent can rationalize the observed stereochemical induction, guiding the hydride attack to a specific face of the carbonyl group. ed.govacs.org

The stereoselectivity is sensitive to the structure of the substrate. When the hydroxyl group of benzoin is converted into a bulkier acetoxy or benzoxy group (as in benzoin acetate or benzoin benzoate), the diastereoselectivity of the NaBH₄ reduction decreases. walisongo.ac.id This highlights the crucial role of the hydroxyl group in directing the stereochemical course of the reduction.

Table 2: Stereoselectivity in the Reduction of Benzoin and its Derivatives

| Substrate | Reducing Agent | Major Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| (±)-Benzoin | NaBH₄ | (R,S)-hydrobenzoin (meso) | ~100% | walisongo.ac.id |

| (±)-Benzoin Acetate | NaBH₄ | Decreased preference for meso | Decreasing trend | walisongo.ac.id |

| (±)-Benzoin Benzoate | NaBH₄ | Further decreased preference for meso | Decreasing trend | walisongo.ac.id |

Formation of Hydrobenzoins and Related Diols

Derivatization of Benzoin for Research Applications

Benzoin and its derivatives are widely used as important intermediates in organic synthesis, fine chemicals, and various industrial applications. google.com The functional groups of benzoin allow for a wide range of derivatization reactions, creating new molecules for specific research purposes.

Probing Reaction Mechanisms: Benzoin is converted to ketoester derivatives like (±)-benzoin acetate and (±)-benzoin benzoate to study how structural modifications impact the chemo- and diastereoselectivity of reduction reactions. walisongo.ac.idresearchgate.net

Synthesis of Biologically Active Compounds: The ketone group of benzoin can be targeted to synthesize new derivatives with potential therapeutic applications. For example, reacting benzoin with various hydrazines, semicarbazide, and hydroxylamine (B1172632) has produced derivatives that exhibit promising antimicrobial and anthelmintic activities. researchgate.net Research has also explored benzoin derivatives for their potential anticancer properties. ontosight.ai

Analytical Chemistry: Benzoin is used as a derivatizing agent to improve the detection of other molecules in analytical techniques. For instance, benzoin is used for the fluorescent derivatization of guanidine, allowing for its sensitive and selective quantification in environmental and biological samples using liquid chromatography-mass spectrometry (LC-MS). slideshare.netnih.govresearchgate.net This approach has also been applied to the analysis of guanidino compounds in human urine and blood. nih.gov

Synthesis of Chiral Ligands and Auxiliaries: The reduction product of benzoin, hydrobenzoin, is a valuable building block for synthesizing chiral ligands, auxiliaries, and monoaza crown ethers used as catalysts in asymmetric reactions. orgsyn.orgresearchgate.net

Formation of Schiff Bases and Metal Complexes

The carbonyl group in benzoin readily undergoes condensation with primary amines to form Schiff bases, also known as imines or azomethines. eajournals.orgglobalresearchonline.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general structure of these compounds features a C=N double bond. eajournals.orgglobalresearchonline.net For instance, benzoin can be reacted with amino acids like glycine (B1666218) or sulfonamides such as sulfamethazine (B1682506) in the presence of a catalytic amount of acid to yield the corresponding Schiff bases. eajournals.orgnih.gov

These Schiff bases are excellent ligands for the formation of metal complexes. The nitrogen atom of the azomethine group and often the oxygen from the hydroxyl group can coordinate with a variety of metal ions. derpharmachemica.com Studies have reported the synthesis and characterization of complexes with transition metals such as Copper(II), Cobalt(II), Nickel(II), Iron(II), and Oxovanadium(IV). eajournals.orgnih.govderpharmachemica.com

For example, a tridentate Schiff base ligand derived from the condensation of benzoin and 2-aminobenzoic acid forms octahedral complexes with Cu(II) and VO(IV). derpharmachemica.com Spectroscopic data, including IR and UV-Vis, along with magnetic susceptibility measurements, are crucial for elucidating the geometry and coordination mode of these complexes. The coordination of the azomethine nitrogen to the metal center is typically confirmed by a shift in the C=N stretching frequency in the IR spectrum. derpharmachemica.com

Table 1: Examples of Metal Complexes Derived from Benzoin Schiff Bases

| Metal Ion | Schiff Base Ligand Source | Proposed Geometry | Reference |

|---|---|---|---|

| Cu(II) | Benzoin + 2-Aminobenzoic Acid | Octahedral | derpharmachemica.com |

| VO(IV) | Benzoin + 2-Aminobenzoic Acid | Octahedral | derpharmachemica.com |

| Cu(II) | Benzoin + Glycine | Octahedral | eajournals.org |

| Co(II) | Benzoin + Glycine | Octahedral | eajournals.org |

| Ni(II) | Benzoin + Sulfamethazine | Not Specified | nih.gov |

| Cd(II) | Benzoin + Sulfamethazine | Not Specified | nih.gov |

Synthesis of Hydrazone and Oxime Derivatives

Similar to the formation of Schiff bases, the carbonyl group of benzoin can react with hydrazine (B178648) and its derivatives to form hydrazones, or with hydroxylamine to produce oximes. iaea.orgontosight.ai

Hydrazone Synthesis: The reaction of benzoin with salicylic (B10762653) acid hydrazide has been reported to yield benzoin salicylic acid hydrazone. iaea.org These hydrazone derivatives are also effective ligands for complexing with metal ions.

Oxime Synthesis: The reaction of benzoin with hydroxylamine hydrochloride produces α-benzoin oxime (cupron). ontosight.aidrugfuture.com This reaction can yield two stereoisomers, the α- and β-forms. drugfuture.com Benzoin oxime is a white crystalline solid and a well-known chelating agent. The synthesis involves the condensation of benzoin and hydroxylamine, and the resulting oxime has a hydroxyl group on the nitrogen atom (C=N-OH). Further chemical modifications of benzoin oxime can lead to a new series of derivatives with potentially enhanced properties. google.comgoogle.com For instance, the oxime can undergo O-alkylation with various alkyl halides to produce oxime ethers.

Table 2: Common Derivatives from Benzoin's Carbonyl Group

| Reactant | Product Class | Key Functional Group | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | Azomethine (C=N-R) | eajournals.orgglobalresearchonline.net |

| Hydrazine (H₂N-NH₂) | Hydrazone | Hydrazone (C=N-NH₂) | iaea.org |

| Hydroxylamine (H₂N-OH) | Oxime | Oxime (C=N-OH) | ontosight.aidrugfuture.com |

Chemical Modifications for Analytical Detection and Quantification

Benzoin derivatives, particularly α-benzoin oxime, are valuable reagents in analytical chemistry for the detection and quantification of metal ions. The ability of these compounds to form stable, often colored, complexes with specific metal ions is the basis for their use in spectrophotometric analysis.

α-Benzoin oxime is widely used as a complexing agent for the determination of various metals, including copper (Cu), molybdenum (Mo), and tungsten (W). drugfuture.com For example, it forms an orange-colored complex with Nickel(II) in an ammoniacal solution at pH 9, which can be used for the spectrophotometric determination of nickel in water and alloy samples. isca.me The sensitivity and selectivity of these methods can often be enhanced by using surfactant media, which can solubilize sparingly soluble complexes and increase the molar absorptivity. researchgate.netscience.gov

The analytical procedure typically involves the formation of the metal-ligand complex under optimized conditions (e.g., pH, concentration), followed by the measurement of its absorbance at a specific wavelength. isca.me For instance, a method for the determination of Cu(II) using α-benzoin oxime in the presence of the nonionic surfactant Triton X-100 has been developed, with a detection limit of 2 ng/mL. researchgate.net

Furthermore, α-benzoin oxime can be chemically immobilized onto solid supports, such as Amberlite XAD resins, to create chelating materials for the solid-phase extraction and preconcentration of trace metal ions from environmental samples. capes.gov.brrsc.org This allows for the separation of analytes from complex matrices and increases the sensitivity of subsequent analytical measurements. This technique has been successfully applied to the preconcentration of uranium, thorium, and zirconium from water samples prior to their simultaneous determination. capes.gov.br

Table 3: Analytical Applications of α-Benzoin Oxime

| Analyte (Metal Ion) | Technique | Key Features | Reference |

|---|---|---|---|

| Nickel(II) | Spectrophotometry | Forms an orange-colored complex at pH 9. | isca.me |

| Copper(II) | Spectrophotometry in micellar media | Enhanced sensitivity with Triton X-100 surfactant. | researchgate.net |

| Molybdenum(VI) | Complexometric determination | Used as a chelating agent. | drugfuture.com |

| Tungsten(VI) | Complexometric determination | Used as a chelating agent. | drugfuture.com |

| U(VI), Th(IV), Zr(IV) | Solid-Phase Extraction followed by Spectrophotometry | Immobilized on Amberlite XAD-2000 for preconcentration. | capes.gov.br |

| Chromium(III) | Solid-Phase Extraction | Immobilized on Amberlite XAD-16 for preconcentration. | rsc.org |

Stereochemical Aspects in Benzoin Synthesis and Transformations

Enantioselective Synthesis of Chiral Benzoins

The synthesis of specific enantiomers of benzoin (B196080), known as enantioselective synthesis, is a significant area of research, largely due to the importance of enantiomerically pure compounds in various applications, including pharmaceuticals and materials science. acs.org Chiral benzoins serve as valuable precursors for a range of important chiral molecules, such as hydrobenzoins and vicinal amino alcohols. acs.org

Role of Chiral Catalysts in Inducing Enantioselectivity

Chiral catalysts are instrumental in directing a reaction to favor the formation of one enantiomer over the other. In the context of benzoin synthesis, several classes of chiral catalysts have been developed and utilized effectively.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for the asymmetric benzoin condensation. researchgate.netwmich.edu These catalysts, often derived from triazolium salts, can be designed with specific chiral backbones that create a chiral environment around the active site. numberanalytics.comscispace.combeilstein-journals.org For instance, chiral triazolium salts derived from aminoindanol (B8576300) have been shown to be effective precatalysts. beilstein-journals.org The mechanism involves the formation of a chiral Breslow intermediate, which then selectively attacks an aldehyde to produce an enantioenriched benzoin. mdpi.com The structure of the NHC, including the nature of its substituents, plays a crucial role in determining the enantioselectivity of the reaction. researchgate.netscispace.com For example, bulky substituents on the NHC can create steric hindrance that favors one approach of the substrate over another, leading to high enantiomeric excess (ee). researchgate.net

Another significant development is the use of bifunctional catalysts. rsc.org These catalysts possess both a catalytic site and a functional group, such as a hydroxyl group, that can participate in hydrogen bonding. rsc.orgorganic-chemistry.org This hydrogen bonding can help to orient the substrates in the transition state, thereby enhancing enantioselectivity. scispace.comorganic-chemistry.org For example, a chiral bifunctional triazolium salt with a free hydroxyl group has been shown to afford benzoin products with up to 99% ee. rsc.org The strategic placement of a hydrogen bond donating substituent, coupled with an acidifying pentafluorophenyl group on the triazolium ion, has led to catalysts that promote the asymmetric benzoin condensation with excellent efficiency and unprecedented enantioselectivity. organic-chemistry.org

Biocatalysis offers another avenue for the enantioselective synthesis of benzoins. Enzymes, such as thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases), can catalyze the carboligation of aldehydes to produce chiral α-hydroxy ketones with high enantioselectivity. mdpi.com Ketoreductases (KREDs) have also been engineered to catalyze the asymmetric reduction of benzils to yield chiral benzoins with high stereoselectivity. acs.org These enzymatic methods are often lauded for their high selectivity and environmentally friendly reaction conditions. acs.orgmdpi.com

Factors Influencing Enantiomeric Excess (ee) in Asymmetric Reactions

The enantiomeric excess (ee), a measure of the purity of an enantiomer, is influenced by a multitude of factors in asymmetric benzoin synthesis.

Catalyst Structure: As previously mentioned, the structure of the chiral catalyst is a primary determinant of enantioselectivity. scispace.compnas.org The steric and electronic properties of the catalyst, including the nature of the N-aryl substituent on triazolium-based NHCs, can significantly impact the ee. wmich.edursc.org For instance, increasing the steric bulk and electron-withdrawing character of the N-aryl ring can lead to higher chemoselectivity, efficiency, and enantioselectivity. rsc.org The rigidity of the catalyst's chiral backbone is also a critical factor. scispace.com

Reaction Conditions: Temperature, solvent, and the choice of base can all affect the enantiomeric excess. scispace.com Lowering the reaction temperature often leads to higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states. The solvent can influence the conformation of the catalyst and the substrates, as well as the solubility of the reactants and products. researchgate.net The choice of base is also crucial, as it is involved in the generation of the active NHC catalyst from its precatalyst. scispace.com

Substrate Properties: The electronic and steric properties of the aldehyde substrates also play a role. rsc.org For example, in intramolecular crossed-benzoin reactions, the size of the substituent at the ketone moiety can influence the enantiomeric excess. rsc.org The electrophilicity of the reacting aldehydes can also be a factor, with some studies noting a dependence of enantioselectivity on this property. rsc.org

In Situ Racemization: In some cases, the product benzoin can undergo racemization under the reaction conditions, leading to a decrease in the observed enantiomeric excess. rsc.org This phenomenon has been observed in NHC-catalyzed intermolecular crossed-benzoin condensations and can complicate the optimization of reaction conditions for high enantioselectivity. rsc.org

Table 1: Enantioselective Synthesis of Benzoins using Chiral Catalysts

| Catalyst Type | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Chiral Triazolium Salt | Benzaldehyde (B42025) | 4 | K2CO3 | THF | rt | 66 | 75 | scispace.com |

| Bifunctional Triazolium Salt | Benzaldehyde | 30 | N/A | THF | rt | 99 | up to 99 | rsc.org |

| Pentafluorophenyl-Substituted Triazolium Precatalyst | Benzaldehyde | N/A | Rb2CO3 | THF | N/A | 90 | >99 | organic-chemistry.org |

| Tetracyclic Triazolium Salt | Keto-aldehyde | N/A | N/A | N/A | N/A | high | up to 98 | organic-chemistry.org |

| Engineered Ketoreductase | Benzil (B1666583) | N/A | N/A | N/A | N/A | 96 | >99 | acs.org |

Diastereoselective Control in Benzoin-Derived Reactions

Once chiral benzoins are synthesized, they can be used as starting materials in a variety of other reactions. Controlling the diastereoselectivity of these subsequent transformations is crucial for the synthesis of complex molecules with multiple stereocenters.

A common reaction of benzoin is its reduction to hydrobenzoin (B188758), a 1,2-diol. The reduction of benzoin with sodium borohydride (B1222165) is a classic example of a diastereoselective reaction. ed.gov The inherent chirality of the benzoin molecule influences the facial selectivity of the hydride attack on the carbonyl group. Computational studies have shown that a hydrogen-bonding model can be used to rationalize the observed stereoselectivity. ed.gov The reduction of racemic benzoin is highly diastereoselective, affording the meso-(R,S)-hydrobenzoin almost exclusively. walisongo.ac.id However, modification of the hydroxyl group in benzoin, for instance by converting it to an acetate (B1210297) or benzoate (B1203000) ester, leads to a decrease in diastereoselectivity. walisongo.ac.idresearchgate.net This is attributed to the increased steric bulk of the substituent, which alters the preferred conformation of the molecule and the trajectory of the nucleophilic attack. walisongo.ac.id

Iridium-catalyzed allylic substitution reactions of acyclic α-alkoxy ketones derived from benzoin also exhibit high diastereoselectivity. osti.govnih.gov The geometry of the enolates, controlled by chelation with a copper(I) cation, directs the formation of products with vicinal oxygen-bearing tetrasubstituted and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov

Furthermore, N-heterocyclic carbene-catalyzed cross-benzoin reactions can be designed to be diastereoselective. For example, the reaction of phthalaldehyde with imines, catalyzed by an NHC, leads to the diastereoselective formation of cis-2-amino-3-hydroxyindanones. beilstein-journals.org

Conformational Analysis and Chiral Recognition in Benzoin Systems

The three-dimensional conformation of benzoin and its derivatives is fundamental to understanding their reactivity and how they are recognized by other chiral molecules.

Computational studies have shown that benzoin can exist in different stable conformations. researchgate.netresearchgate.net The most stable conformer is the cis-isomer, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.netresearchgate.net A less stable trans-conformer also exists. researchgate.netresearchgate.net The presence and relative populations of these conformers can be influenced by the solvent. In solvents with low proton-accepting ability, the intramolecularly hydrogen-bonded cis-conformer is preserved. researchgate.net In contrast, in solvents with high proton-accepting ability, an equilibrium between the cis and trans conformers is observed. researchgate.net Similar conformational analyses have been performed on derivatives like 3',5'-dimethoxybenzoin, which also exhibits cis and trans conformations. nih.gov

Chiral recognition refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This principle is the basis for the enantioseparation of benzoins using techniques like capillary zone electrophoresis with cyclodextrin (B1172386) selectors. nih.govnih.gov The differential interaction between the benzoin enantiomers and the chiral cyclodextrin allows for their separation. For instance, studies have shown that the (S,S)-enantiomer of hydrobenzoin interacts more strongly with neutral cyclodextrins than the (R,R)-enantiomer. nih.gov The binding of benzoin enantiomers to chiral proteins, such as chicken alpha 1-acid glycoprotein, has also been investigated to understand the mechanism of chiral recognition at a molecular level. mdpi.com These studies reveal that both hydrophobic interactions and hydrogen bonding play crucial roles in the differential binding of the enantiomers. mdpi.com

Theoretical and Computational Studies of Benzoin and Its Hydrates

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool for providing highly accurate and quantitative data on molecular systems. rsdjournal.org These methods, which are based on quantum mechanics, are used to determine the wavefunctions of electrons in molecules, offering insights into chemical bonding, intermolecular forces, and electronic configuration. taylorandfrancis.comnorthwestern.edu

Density Functional Theory (DFT) has become a principal method for studying reaction mechanisms in organic and biological systems. rsc.org It has been extensively applied to the benzoin (B196080) condensation, a key reaction involving benzoin. Studies have frequently utilized the B3LYP functional combined with basis sets like 6-31+G(d,p) to investigate the intricate steps of the reaction. researchgate.netnih.govacs.org

DFT calculations have been instrumental in mapping out the mechanistic pathways of the cyanide-catalyzed benzoin condensation. nih.govacs.org Research has explored various potential routes, including those based on the Lapworth mechanism. researchgate.netacs.org In aprotic solvents, a modified Lapworth pathway was identified as dominant, where the formation of the cyanohydrin intermediate occurs in a three-step sequence assisted by a benzaldehyde (B42025) molecule. researchgate.netnih.govacs.org The calculations successfully located multiple transition states along the potential energy surface. nih.gov For the cyanide-catalyzed reaction, the rate-determining step was identified as the reaction of a cyanide/benzaldehyde complex with a second benzaldehyde molecule, with a calculated activation free energy barrier of 26.9 kcal/mol. researchgate.netnih.govacs.org Another significant barrier of 20.0 kcal/mol was found for the formation of the cyanohydrin intermediate. researchgate.netnih.gov

DFT has also been applied to N-heterocyclic carbene (NHC)-catalyzed benzoin reactions. rsc.org These studies reveal a multi-step mechanism typically involving the nucleophilic attack of the NHC, formation of a Breslow intermediate, a subsequent C-C bond formation, and finally, regeneration of the catalyst. rsc.org The influence of additives, such as triethylamine (B128534) (Et3N), has also been modeled, showing that they can significantly lower the energy barriers for crucial proton transfer steps. rsc.org Furthermore, DFT modeling has been used to understand the oxidation of benzoin, for instance, showing that benzoin can be activated by AlCl₃ for condensation reactions. researchgate.net

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Method/Basis Set |

|---|---|---|---|

| Rate-Determining Step | Reaction of cyanide/benzaldehyde complex with another benzaldehyde molecule. | 26.9 | B3LYP/6-31+G(d,p) |

| Cyanohydrin Formation | Formation of cyanohydrin intermediate from an alpha-hydroxy ether. | 20.0 | B3LYP/6-31+G(d,p) |

Ab initio quantum chemistry methods solve the electronic Schrödinger equation from "first principles," using only fundamental physical constants as input, without reliance on empirical parameters. wikipedia.org These methods provide accurate predictions of molecular structure and electronic properties. taylorandfrancis.comwikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, while more advanced techniques like Møller–Plesset perturbation theory (MPn) and coupled-cluster theory (CC) account for electron correlation. wikipedia.org

Ab initio calculations have been employed to investigate the structural and electronic properties of benzoin and related molecules. researchgate.netwisc.edu For instance, studies on the interaction between water and benzene, a core structural component of benzoin, provide insight into the hydration of the aromatic rings. purdue.edu Different ab initio methods yield varying results for interaction energies, highlighting the importance of selecting an appropriate level of theory and basis set. purdue.edu For the water-benzene dimer, methods such as second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been used to calculate binding energies. purdue.edu These high-level calculations serve as benchmarks for more computationally efficient methods. purdue.edu The electronic properties derived from these calculations, such as molecular orbital energies and electron density distributions, are crucial for understanding the reactivity and intermolecular interactions of benzoin hydrate (B1144303). mdpi.com

| Method | Binding Energy (kcal/mol) |

|---|---|

| EFP (Effective Fragment Potential) | 3.9 |

| MP2/aug-cc-pVTZ | 3.6 |

| CCSD(T)/aug-cc-pVTZ | 3.2 |

| MP2/CBS (Complete Basis Set Extrapolation) | 3.9 ± 0.2 |

| Experimental Range | 1.63 - 2.78 |

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Potential Energy Surface (PES) Analysis of Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. Analysis of the PES is critical for understanding reaction pathways, identifying stable intermediates, and locating transition states. nih.gov For reactions involving benzoin, PES analysis reveals the energetic landscape connecting reactants, intermediates, products, and transition structures. mdpi.comresearchgate.net

In the cyanide-catalyzed benzoin condensation, analysis of the PES showed the reaction proceeds through several transition state structures. mdpi.com In some cases, a PES can exhibit a bifurcation, where a single transition state leads to multiple products or intermediates without an intervening energy minimum. nih.gov For such systems, reaction selectivity is governed by the shape of the surface and dynamic effects rather than just the relative energies of competing transition states. nih.gov For the benzoin condensation, the PES has been explored to compare the catalytic efficacy of different catalysts, such as various N-heterocyclic carbenes (NHCs). researchgate.net By mapping the PES, researchers can evaluate the energy barriers for key steps, such as the formation of the Breslow intermediate and its subsequent reaction to form benzoin, providing a detailed understanding of the catalytic cycle. researchgate.net

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. compchems.com By simulating the motions of atoms and molecules, MD provides detailed insights into processes like solvation and the nature of intermolecular forces. researchgate.netrsc.org Ab initio MD simulations, which calculate forces from first principles at each time step, offer a particularly accurate, though computationally intensive, way to model systems where electronic polarization is important, such as the interaction of aromatic molecules with water. nih.gov